1-oxidopyridin-1-ium-2-sulfonic acid Acid-Base Behavior Compared to Parent Pyridine and Non-N-Oxide Analogs
The presence of the N-oxide group dramatically alters the acid-base properties of the pyridine ring. The pKa of the conjugate acid of pyridine N-oxide is 0.79, compared to 5.2 for pyridine . This reduction in basicity by nearly 4.4 pKa units is a key differentiator. Furthermore, the sulfonic acid group exhibits strong acidity with a pKa of approximately -2.92 . This combination of a weakly basic N-oxide and a strongly acidic sulfonic acid group results in a zwitterionic structure under specific pH conditions, which is absent in compounds like pyridine-2-sulfonic acid (lacking the N-oxide) or unsubstituted pyridine N-oxide (lacking the sulfonic acid).
| Evidence Dimension | Basicity of the pyridine nitrogen (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ≈ 0.79 (for the pyridine N-oxide moiety) |
| Comparator Or Baseline | Pyridine: pKa ≈ 5.2 |
| Quantified Difference | ΔpKa ≈ -4.41 |
| Conditions | Aqueous solution, 24-25 °C |
Why This Matters
This difference in basicity directly impacts the compound's behavior in acid-catalyzed reactions and its ability to coordinate with metal ions, making it suitable for applications where a less basic, more electrophilic pyridine derivative is required.
